6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride

Endothelin receptor antagonism Structure-activity relationship Positional isomerism

6-(1H-1,2,3,4-Tetrazol-5-yl)quinoline hydrochloride is a hybrid heterocyclic building block in which an unsubstituted 1H-tetrazol-5-yl ring is directly attached to the 6-position of the quinoline core. This substitution pattern distinguishes it from the more commonly explored 3-tetrazolylquinolines, 4-aminoquinoline-tetrazole hybrids, and 2-tetrazolylquinoline chelators.

Molecular Formula C10H8ClN5
Molecular Weight 233.66
CAS No. 1803600-77-2
Cat. No. B2479864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride
CAS1803600-77-2
Molecular FormulaC10H8ClN5
Molecular Weight233.66
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C3=NNN=N3)N=C1.Cl
InChIInChI=1S/C10H7N5.ClH/c1-2-7-6-8(10-12-14-15-13-10)3-4-9(7)11-5-1;/h1-6H,(H,12,13,14,15);1H
InChIKeyDOIMTERPLBNJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1H-1,2,3,4-Tetrazol-5-yl)quinoline Hydrochloride (CAS 1803600-77-2): A Positionally Distinct Quinoline-Tetrazole Scaffold for Targeted Drug Discovery


6-(1H-1,2,3,4-Tetrazol-5-yl)quinoline hydrochloride is a hybrid heterocyclic building block in which an unsubstituted 1H-tetrazol-5-yl ring is directly attached to the 6-position of the quinoline core [1]. This substitution pattern distinguishes it from the more commonly explored 3-tetrazolylquinolines, 4-aminoquinoline-tetrazole hybrids, and 2-tetrazolylquinoline chelators. The hydrochloride salt form (molecular formula C₁₀H₈ClN₅, molecular weight 233.66 g/mol) provides a defined stoichiometric composition suitable for reproducible biological assays and chemical derivatization . The 1H-tautomeric form of the tetrazole ring preserves an acidic N–H proton (pKa ≈ 4.5–5.5, comparable to carboxylic acids), enabling the compound to serve as a carboxylic acid bioisostere in medicinal chemistry programs [2].

Why Generic Substitution Fails for CAS 1803600-77-2: Position-Dependent Pharmacology and the Risk of In-Class Interchange


Tetrazole-quinoline hybrids cannot be treated as interchangeable commodities because the position of tetrazole attachment on the quinoline ring profoundly alters biological target engagement [1]. 3-Tetrazolylquinolines demonstrate oral anti-allergic activity equipotent to doxantrazole in rat passive cutaneous anaphylaxis models, while 4-aminoquinoline-tetrazole hybrids exhibit antimalarial IC₅₀ values in the 0.20–0.62 µM range against Plasmodium falciparum [2] [3]. The 6-substituted variant occupies a distinct chemical space that has been exploited in angiotensin II antagonist patents (e.g., JPH05239053A) and ETA receptor antagonist programs, where 6-position modifications yielded subnanomolar potency (IC₅₀ = 0.8 nM) with 1000-fold selectivity over ETB receptors [4] [5]. Substituting a 3- or 4-tetrazolylquinoline for the 6-substituted isomer in a biological assay without prior validation risks target mismatch, altered selectivity profiles, and irreproducible results.

Quantitative Differentiation Evidence for 6-(1H-1,2,3,4-Tetrazol-5-yl)quinoline Hydrochloride Against Its Closest Structural Analogs


Positional Selectivity: 6-Substitution Unlocks ETA Receptor Pharmacology Inaccessible to 3- and 4-Tetrazolylquinolines

6-Substituted quinoline-tetrazole hybrids demonstrate potent ETA receptor antagonism, whereas 3- and 4-substituted regioisomers are associated with anti-allergic and antimalarial mechanisms, respectively. In a series of 1,3,6-trisubstituted-4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives where the carboxylic acid was replaced by a tetrazole isostere at position 6, the most potent compound achieved an IC₅₀ of 0.8 nM against the ETA receptor with 1000-fold selectivity over ETB [1]. By contrast, 3-(tetrazol-5-yl)quinolines exhibit oral anti-allergic activity equipotent to doxantrazole (ID₅₀ ≈ 5–10 mg/kg p.o. in rat PCA), a completely unrelated pharmacological profile [2].

Endothelin receptor antagonism Structure-activity relationship Positional isomerism

Salt Form Advantage: Hydrochloride Salt Enables Higher Aqueous Solubility vs. Free Base for In Vitro Assay Compatibility

The hydrochloride salt form (CAS 1803600-77-2) provides aqueous solubility of at least 25 mg/mL (approximately 107 mM), which is essential for high-concentration in vitro pharmacology and biophysical assays . The free base analog (CAS 115298-81-2, C₁₀H₇N₅, MW 197.20) lacks the ionizable counterion and is reported to be soluble primarily in polar organic solvents such as DMSO and DMF, with limited aqueous solubility . This solubility differential is critical for users conducting dose-response experiments in aqueous buffer systems.

Aqueous solubility Salt selection Assay compatibility

Tetrazole Tautomeric Form (1H) Ensures Consistent Ionization State and Target Engagement vs. 2H-Tetrazole Isomers

The 1H-tetrazol-5-yl tautomer of the target compound possesses an acidic N–H proton (pKa ≈ 4.5–5.5) that mimics the carboxylic acid pharmacophore, whereas the 2H-tetrazole tautomer is non-acidic and cannot engage in the same hydrogen-bonding and ionic interactions at biological targets [1]. In the leukotriene D₄ receptor antagonist series, the N-1-substituted tetrazole isomer showed 100-fold greater activity relative to the corresponding N-2 isomer [2]. The target compound's defined 1H-tautomeric form eliminates the ambiguity of tautomeric mixtures that can confound structure-activity interpretation.

Tetrazole tautomerism Ionization state Bioisosteric matching

Direct Tetrazole-Quinoline Attachment Avoids Linker-Dependent Potency Losses Observed in Antimalarial Hybrid Series

In 8-amino-6-methoxyquinoline-tetrazole hybrids, antiplasmodial activity varies dramatically with linker chain length, basicity, and substitution pattern, with IC₅₀ values against Plasmodium falciparum NF54 ranging from submicromolar to >10 µM depending on linker design [1]. The target compound eliminates this variability through direct C–C bond attachment of the tetrazole to the quinoline 6-position, providing a fixed spatial relationship between the two pharmacophoric elements [2]. In 4-aminoquinoline-tetrazole hybrids with flexible linkers, IC₅₀ values ranged from 6 to 2,979 nM against the 3D7 strain, illustrating the wide potency variation introduced by linker design [3].

Linker effects Antimalarial activity Direct conjugation

Vendor-Documented Purity Threshold Enables Reproducible SAR Without Pre-Assay Purification

Commercially available 6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride (CAS 1803600-77-2) is supplied at 95%+ purity as documented by multiple vendors . This exceeds the typical 90–95% purity range offered for many custom-synthesized tetrazole-quinoline building blocks and eliminates the need for pre-assay purification that can introduce batch-to-batch variability [1]. The defined hydrochloride stoichiometry further ensures consistent molarity calculations, unlike free base preparations where residual solvent or variable hydration can compromise concentration accuracy.

Compound purity Reproducibility Quality control

Optimal Application Scenarios for 6-(1H-1,2,3,4-Tetrazol-5-yl)quinoline Hydrochloride Based on Verified Differentiation Evidence


Endothelin Receptor Antagonist Lead Optimization Programs

The 6-substituted quinoline-tetrazole scaffold maps directly onto the pharmacophore requirements for ETA receptor antagonism, as evidenced by the subnanomolar potency (IC₅₀ = 0.8 nM) and 1000-fold ETA/ETB selectivity achieved in the 1,3,6-trisubstituted-4-oxoquinoline series [1]. Researchers developing endothelin receptor antagonists for pulmonary arterial hypertension or fibrotic diseases should prioritize this 6-substituted scaffold over the more common but pharmacologically irrelevant 3- or 4-tetrazolylquinoline isomers. The direct tetrazole attachment eliminates linker-dependent potency variability and provides a defined starting point for further optimization at positions 1, 3, and 4 of the quinoline core.

High-Concentration Biochemical and Biophysical Assays Requiring Aqueous Solubility

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR)-based fragment screening, and high-concentration cell-based assays, the hydrochloride salt's aqueous solubility of ≥25 mg/mL (≥107 mM) eliminates DMSO co-solvent requirements that can denature proteins or alter cellular physiology . Users should select CAS 1803600-77-2 over the free base analog (CAS 115298-81-2) whenever assay protocols demand compound concentrations exceeding 1 mM in aqueous buffer systems.

Structure-Activity Relationship Studies Exploring 6-Position Quinoline Modifications

The target compound serves as a core scaffold for systematic SAR exploration of the quinoline 6-position, a substitution site shown to 'rationally increase the activity of the scaffold as a whole' in anticancer tetrazolylmethyl quinoline series [2]. Unlike 4-aminoquinoline or 8-amino-6-methoxyquinoline tetrazole hybrids that require multi-step linker optimization, the direct-attachment architecture of CAS 1803600-77-2 allows researchers to attribute observed potency changes directly to substituent electronic and steric effects without confounding linker contributions.

Angiotensin II Receptor Antagonist Scaffold Development

The compound's structural motif—a 1H-tetrazol-5-yl group attached to a quinoline core—recapitulates the key pharmacophoric elements of losartan-type angiotensin II antagonists, where the tetrazole functions as a carboxylic acid bioisostere [3]. Patent literature (e.g., JPH05239053A) explicitly claims quinoline derivatives bearing a 1H-tetrazol-5-yl substituent for cardiovascular indications, establishing prior art relevance for freedom-to-operate assessments [4]. Medicinal chemistry teams pursuing next-generation angiotensin receptor blockers can leverage this scaffold as a starting point for exploring quinoline-based analogs with potentially differentiated pharmacokinetic profiles.

Quote Request

Request a Quote for 6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.